molecular formula C10H8ClNO4 B5550197 METHYL 2-(5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETATE

METHYL 2-(5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETATE

Cat. No.: B5550197
M. Wt: 241.63 g/mol
InChI Key: ZLSRVVWTDNQNHL-UHFFFAOYSA-N
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Description

Methyl 2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate is a chemical compound with the molecular formula C11H9ClO4 It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate typically involves multiple steps. One common method starts with the oxidation of a precursor compound to form a hydroxy ketone. This intermediate then undergoes an isomerization reaction under basic conditions to yield a benzoxazole derivative. Finally, the benzoxazole derivative is reacted with a chlorinated alkyl compound to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors and automated systems can also enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the compound into different functional groups.

    Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted benzoxazole derivatives.

Scientific Research Applications

Methyl 2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Methyl 2-chloro-2-oxoacetate
  • Methyl (chloroformyl)formate

Uniqueness

Methyl 2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate is unique due to its benzoxazole core, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO4/c1-15-9(13)5-12-7-4-6(11)2-3-8(7)16-10(12)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSRVVWTDNQNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=CC(=C2)Cl)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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